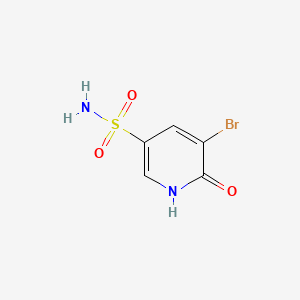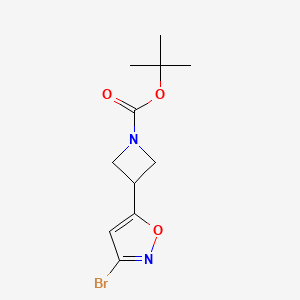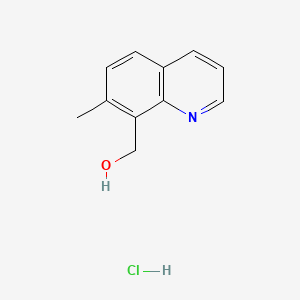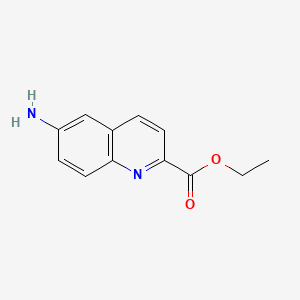
Ethyl 6-aminoquinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-aminoquinoline-2-carboxylate is a quinoline derivative, a class of compounds known for their diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry Quinolines are heterocyclic aromatic organic compounds with a double-ring structure composed of a benzene ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including ethyl 6-aminoquinoline-2-carboxylate, can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and an appropriate ketone under acidic conditions . Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of quinoline derivatives often employs greener and more sustainable chemical processes. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . For example, the use of NaHSO4·SiO2 as a heterogeneous and reusable catalyst has been reported for the synthesis of quinoline derivatives .
化学反応の分析
Types of Reactions
Ethyl 6-aminoquinoline-2-carboxylate undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ethyl ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
Ethyl 6-aminoquinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of ethyl 6-aminoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes or interfere with the replication of microorganisms . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Ethyl 6-aminoquinoline-2-carboxylate can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial properties.
Quinoline N-oxides: Used in various oxidation reactions.
2-Methylquinoline: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
This compound is unique due to its specific functional groups, which allow for a wide range of chemical modifications and applications. Its amino and ester groups provide sites for further functionalization, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC名 |
ethyl 6-aminoquinoline-2-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)11-5-3-8-7-9(13)4-6-10(8)14-11/h3-7H,2,13H2,1H3 |
InChIキー |
WCTOAJOPQMNERH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC2=C(C=C1)C=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Methylbenzenesulfonyl)-4-[(oxan-4-yl)methoxy]-2-azabicyclo[2.1.1]hexane](/img/structure/B13460714.png)
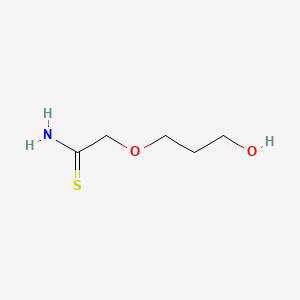
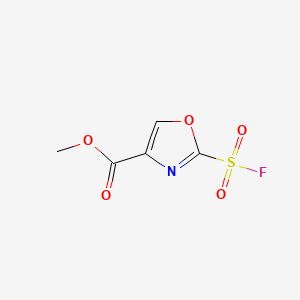
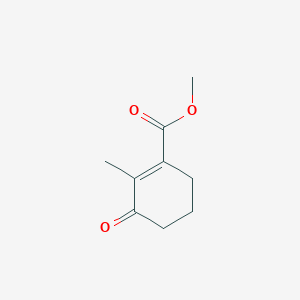
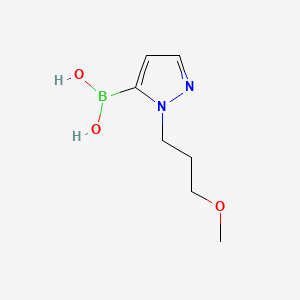
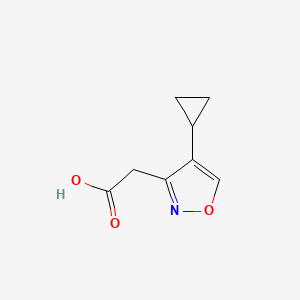
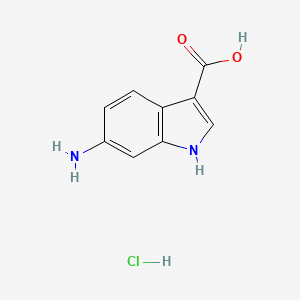
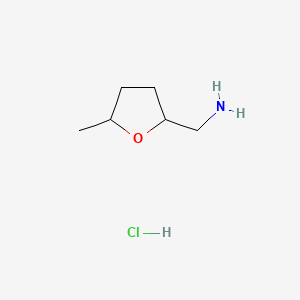
![Tert-butyl 3-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]azetidine-1-carboxylate](/img/structure/B13460762.png)
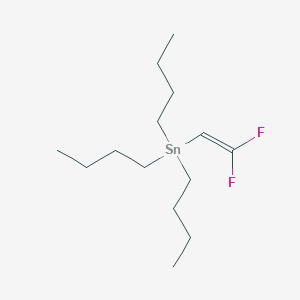
![2-[2-(4-Bromobenzenesulfonyl)ethyl]oxirane](/img/structure/B13460774.png)
